molecular formula C10H9IN2 B1275560 1-Benzyl-4-iodo-1H-pyrazole CAS No. 50877-42-4

1-Benzyl-4-iodo-1H-pyrazole

Cat. No. B1275560
CAS RN: 50877-42-4
M. Wt: 284.1 g/mol
InChI Key: PVEYRBGIYMWFPB-UHFFFAOYSA-N
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Description

1-Benzyl-4-iodo-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms at adjacent positions. The benzyl group attached to the pyrazole ring indicates the presence of a phenyl group (a benzene ring) attached to the nitrogen atom through a methylene bridge. The iodo substituent at the 4-position indicates the presence of an iodine atom attached to the carbon atom of the pyrazole ring opposite to the nitrogen atoms.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the treatment of 3-benzylchromones, 3-benzylflavones, and their 4-thio analogues with hydrazine hydrate in hot pyridine can lead to the formation of pyrazoles . Additionally, benzimidazole compounds containing the pyrazole group can be synthesized via a one-step reaction of o-phenylenediamine and 1-arylpyrazole-4-carbaldehyde in ethanol under mild conditions . Although these methods do not directly describe the synthesis of 1-Benzyl-4-iodo-1H-pyrazole, they provide insight into the synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. For example, the molecular structure of a related compound, 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, was determined using IR-NMR spectroscopy and single-crystal X-ray diffraction . Similarly, the structure of 1-Benzyl-4-iodo-1H-pyrazole could be elucidated using these techniques to confirm the position of the benzyl and iodo substituents on the pyrazole ring.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive sites on the molecule. For instance, the synthesis of 1-methyl- and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles involves detailed NMR spectroscopic studies, which could provide insights into the reactivity of the halogen substituent . The reactivity of the iodo substituent in 1-Benzyl-4-iodo-1H-pyrazole could be explored in similar substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. For example, the crystal and molecular structure of a pyrazole derivative was found to be stabilized by intermolecular hydrogen bonds, and the compound exhibited three-dimensional supramolecular self-assembly . The presence of the benzyl and iodo groups in 1-Benzyl-4-iodo-1H-pyrazole would affect its physical properties such as melting point, solubility, and crystal structure, as well as its chemical properties like reactivity and stability.

Scientific Research Applications

Synthesis of Heterobiaryls

  • Scientific Field : Organic Chemistry .
  • Summary of Application : 4-Iodopyrazole is used in an indium-mediated synthesis of heterobiaryls . Heterobiaryls are important structures in medicinal chemistry and materials science.
  • Results or Outcomes : The synthesis of heterobiaryls using 4-Iodopyrazole is successful, but the sources do not provide quantitative data or statistical analyses .

Iodination of Pyrazole

  • Scientific Field : Organic Chemistry .
  • Summary of Application : 4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .
  • Methods of Application : The iodination process involves the reaction of 4-Iodopyrazole with iodine in the presence of ammonium hydroxide .

Pyrazole Derivatives in Various Fields

  • Scientific Field : Medicinal Chemistry, Drug Discovery, Agrochemistry, Coordination Chemistry, and Organometallic Chemistry .
  • Summary of Application : Pyrazoles have a wide range of applications in these fields. Their popularity has skyrocketed since the early 1990s .
  • Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results or Outcomes : Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Safety And Hazards

1-Benzyl-4-iodo-1H-pyrazole is considered hazardous. It causes skin irritation and serious eye damage. It may also cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

1-benzyl-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEYRBGIYMWFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396514
Record name 1-Benzyl-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-iodo-1H-pyrazole

CAS RN

50877-42-4
Record name 4-Iodo-1-(phenylmethyl)-1H-pyrazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-iodo-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-4-iodo-1H-pyrazole
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Synthesis routes and methods I

Procedure details

A 250-mL round-bottomed flask was charged with 4-iodo-1H-pyrazole (17 g, 87.63 mmol, 1.00 equiv) in N,N-dimethylformamide (150 mL) To this was added sodium hydride (3.6 g, 105.00 mmol, 1.20 equiv, 70%) in several batches at 0° C., followed by addition of 1-(bromomethyl)benzene (16.5 g, 96.49 mmol, 1.10 equiv) dropwise at 0° C. The resulting solution was allowed to warm up to room temperature and stirred for 2 hours at room temperature. The reaction was then quenched by the addition of water/ice (200 mL). The resulting solution was extracted with ethyl acetate (3×200 mL). Combined organic layers were dried over anhydrous sodium sulfate, filtered off and concentrated on a rotary evaporator affording 1-benzyl-4-iodo-1H-pyrazole as yellow solid (22 g, 80%).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
16.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred suspension of 4-iodo-1H-pyrazole (1.50 g, 7.73 mmol) and potassium carbonate (2.67 g, 19.3 mmol) in acetone was added benzyl bromide (0.96 mL, 8.07 mmol) and the reaction was refluxed for 3 h. After cooling to room temperature the mixture was concentrated onto silica gel in vacuo and eluted through a short silica plug (sequential elution-hexane, 10% diethyl ether in hexanes) to provide the title compound as a white solid (2.12 g, 97% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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